3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of 2-Amino-1,3-thiazole: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling with Benzene-1-sulfonyl Chloride: The 2-amino-1,3-thiazole is then reacted with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative[_{{{CITATION{{{_2{Synthesis and Biological Activity of 3-Phenyl(1,3-thiazol-2-yl)-amino ....
Industrial Production Methods: On an industrial scale, the synthesis process may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, improved purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazol-4-one derivatives.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazol-4-one derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with varying substituents.
Uniqueness: 3-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPJPFQJMDNMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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